molecular formula C15H16N4O2S B10985282 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10985282
M. Wt: 316.4 g/mol
InChI Key: OZKMQSXLAHLNFC-UHFFFAOYSA-N
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Description

3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound featuring a unique arrangement of heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving α-haloketones and amides.

    Coupling of Heterocycles: The thiazole and oxazole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Biologically, the compound is of interest due to its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-triazole: Another heterocyclic compound with similar structural features but different biological activity.

    4-methyl-1,3-thiazole: Shares the thiazole ring but lacks the oxazole and pyridine components.

    6-isopropyl-1,2-oxazole: Contains the oxazole ring but differs in other structural aspects.

Uniqueness

What sets 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its combination of multiple heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O2S/c1-7(2)11-5-10(12-9(4)19-21-14(12)17-11)13(20)18-15-16-8(3)6-22-15/h5-7H,1-4H3,(H,16,18,20)

InChI Key

OZKMQSXLAHLNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C

Origin of Product

United States

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